3-(furan-2-ylmethyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(FURAN-2-YL)METHYL]-8-(4-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of furan, nitrophenyl, and pyridothiadiazine moieties
Preparation Methods
The synthesis of 3-[(FURAN-2-YL)METHYL]-8-(4-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves multiple steps, starting with the preparation of the furan and nitrophenyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyridothiadiazine core. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-8-(4-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and nitrophenyl groups play crucial roles in binding to these targets, while the pyridothiadiazine core provides structural stability. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds include other pyridothiadiazine derivatives and furan-containing molecules. Compared to these compounds, 3-[(FURAN-2-YL)METHYL]-8-(4-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 3-(FURAN-2-YL)PYRAZOL-4-YL derivatives
- Indole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(4-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H16N4O4S/c20-9-17-16(13-3-5-14(6-4-13)23(25)26)8-18(24)22-11-21(12-28-19(17)22)10-15-2-1-7-27-15/h1-7,16H,8,10-12H2 |
InChI Key |
NPSUDQHPHPUFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.